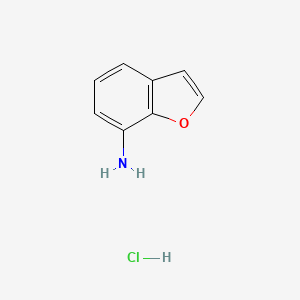

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

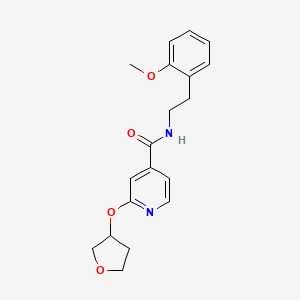

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a chemical compound with the empirical formula C14H16N2O . It is a solid substance and its molecular weight is 228.29 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C14H16N2O and it has a molecular weight of 228.29 .Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Applications

One significant application of derivatives similar to 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is in the field of corrosion inhibition. A study demonstrated the efficacy of 8-hydroxyquinoline derivatives in preventing corrosion of mild steel in acidic media. The research detailed the use of weight loss and electrochemical techniques to assess the anti-corrosion potential, revealing that these compounds act as cathodic inhibitors and exhibit high efficiency in protecting mild steel surfaces. The findings underscored the role of the Langmuir adsorption isotherm in describing the adsorption process of these inhibitors on the metal surface, highlighting their significance in industrial applications to prolong metal lifespan and integrity (Dhaybia et al., 2020).

Antimicrobial Activity

Another crucial application domain of quinolin-8-ol derivatives involves their antimicrobial properties. Research focusing on novel quinolin-8-ol compounds and their metal complexes demonstrated promising antimicrobial activity against various microorganisms. These findings suggest that such compounds could serve as potential leads for the development of new antimicrobial agents, offering an alternative route to combat resistant bacterial strains and reduce the burden of infectious diseases (P. N. Patel, K. .. Patel, & H. S. Patel, 2011).

Photodynamic Therapy for Cancer

In the realm of medicinal chemistry, the modification and application of quinolin-8-ol derivatives for therapeutic purposes have been explored, including their potential in photodynamic therapy (PDT) for cancer treatment. A study on the formation of an iron(III) complex with a related heterocycle demonstrated its applicability in PDT against breast cancer, showcasing how these compounds can be leveraged as photosensitizers to induce cell death in cancerous cells under light irradiation. Such research points towards the therapeutic versatility of quinolin-8-ol derivatives, offering avenues for developing novel cancer treatments (Zhong‐Hong Zhu et al., 2019).

Zukünftige Richtungen

The future directions in the research and development of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol and similar compounds could involve exploring their potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

Eigenschaften

IUPAC Name |

5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPPAFUSURGOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)

![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)

![(5-Methylpyrazin-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2992526.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)

![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)

![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)